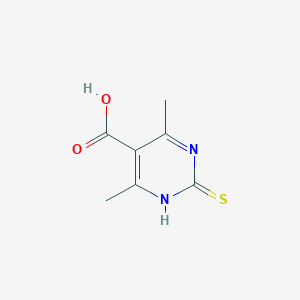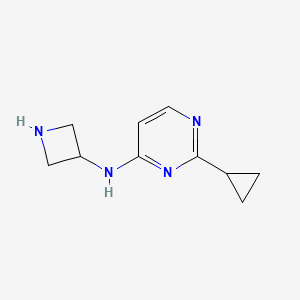
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-aminocrotonate with phenylisothiocyanate and acetic anhydride . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various sulfur-containing reagents can be used for substitution reactions.
Major Products:
Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution Products: Depending on the reagent used, various substituted pyrimidine derivatives can be formed.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, inhibiting its function . This interaction disrupts the protein’s ability to bind to nucleic acids, thereby inhibiting viral replication.
Comparación Con Compuestos Similares
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound with similar structural features.
2-Thioxopyrimidines: Compounds with an exocyclic sulfur atom at position 2 of the pyrimidine ring.
Uniqueness: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thioxo and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8N2O2S |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) |
Clave InChI |
CKOXTKDRSRJCHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=S)N1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)



![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)

![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)

